4-Chloro-1H-indazol-5-ol
Overview
Description
4-Chloro-1H-indazol-5-ol is a heterocyclic compound belonging to the indazole family Indazoles are bicyclic structures consisting of a pyrazole ring fused to a benzene ring The presence of a chlorine atom at the 4th position and a hydroxyl group at the 5th position of the indazole ring makes this compound unique
Scientific Research Applications
4-Chloro-1H-indazol-5-ol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
Target of Action
Indazole derivatives, which include 4-chloro-1h-indazol-5-ol, have been found to have a wide variety of biological properties . They have been studied for their anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .
Mode of Action
It is known that indazole derivatives can inhibit, regulate, and/or modulate certain kinases, such as chk1 and chk2 kinases and the cell volume-regulated human kinase h-sgk . These kinases play a role in the treatment of diseases such as cancer .
Biochemical Pathways
Indazole derivatives have been found to inhibit the production of certain mediators in osteoarthritis (oa) cartilage, such as prostaglandin e 2 (pge 2), tumor necrosis factor-alpha (tnf-α), and matrix metalloproteinase-13 (mmp-13) .
Result of Action
Certain indazole derivatives have been found to inhibit cell growth with gi 50 values in the 0041–336 μM range, being very effective against colon and melanoma cell lines .
Action Environment
The biological activities of indazole derivatives, which include this compound, have been studied extensively .
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-1H-indazol-5-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-chloro-2-nitroaniline with hydrazine hydrate in the presence of a base, followed by cyclization to form the indazole ring. The reaction conditions often involve heating in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP) at elevated temperatures (around 60°C) with sodium acetate as a catalyst .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and catalysts is crucial to minimize byproducts and enhance the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-1H-indazol-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The nitro group in the precursor can be reduced to an amine before cyclization.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or ammonia under reflux conditions.
Major Products:
Oxidation: Formation of 4-chloro-1H-indazol-5-one.
Reduction: Formation of 4-chloro-1H-indazol-5-amine.
Substitution: Formation of various substituted indazole derivatives depending on the nucleophile used.
Comparison with Similar Compounds
4-Chloro-1H-indazole: Lacks the hydroxyl group at the 5th position.
5-Hydroxy-1H-indazole: Lacks the chlorine atom at the 4th position.
4-Bromo-1H-indazol-5-ol: Similar structure but with a bromine atom instead of chlorine.
Uniqueness: 4-Chloro-1H-indazol-5-ol is unique due to the combined presence of the chlorine atom and hydroxyl group, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern can enhance its potential as a versatile intermediate in organic synthesis and as a pharmacophore in drug discovery .
Properties
IUPAC Name |
4-chloro-1H-indazol-5-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O/c8-7-4-3-9-10-5(4)1-2-6(7)11/h1-3,11H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGGVCALTHVTDBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1NN=C2)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80629071 | |
Record name | 4-Chloro-1H-indazol-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80629071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
478834-25-2 | |
Record name | 4-Chloro-1H-indazol-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80629071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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